molecular formula C11H10N4S B12511435 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole

4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole

Cat. No.: B12511435
M. Wt: 230.29 g/mol
InChI Key: OKORIWBGRSBGRH-UHFFFAOYSA-N
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Description

4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with pyrazole and pyrrole groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of Pyrazole and Pyrrole Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole and pyrrole derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole, pyrazole, or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its heterocyclic structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.

    4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-imidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 4-methyl-5-(1H-pyrazol-5-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

4-methyl-5-(1H-pyrazol-5-yl)-2-pyrrol-1-yl-1,3-thiazole

InChI

InChI=1S/C11H10N4S/c1-8-10(9-4-5-12-14-9)16-11(13-8)15-6-2-3-7-15/h2-7H,1H3,(H,12,14)

InChI Key

OKORIWBGRSBGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C3=CC=NN3

Origin of Product

United States

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